4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Overview
Description
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .
Synthesis Analysis
The synthesis of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” involves the reaction of Piperidine and 4-Bromobenzaldehyde . More detailed synthesis methods and their diverse biological applications can be found in the paper "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS" .Molecular Structure Analysis
The molecular structure of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a piperidin-1-yl group through a methylene bridge . The InChI code for this compound is1S/C13H17NO2/c15-9-11-1-3-13 (4-2-11)14-7-5-12 (10-16)6-8-14/h1-4,9,12,16H,5-8,10H2
. Physical And Chemical Properties Analysis
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a solid compound with a boiling point of 135-137°C . Its molecular weight is 219.28 g/mol .Scientific Research Applications
Synthesis of Quinolinone Derivatives : One application involves the synthesis of quinolinone derivatives via multicomponent reactions, where 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and related compounds play a role in forming complex organic structures with potential pharmaceutical applications (Du, Han, Zhou, & Borovkov, 2020).
Construction of Bodipy Compounds : In the field of fluorescent compounds, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has been used in the synthesis and characterization of Bodipy compounds. These have applications in live cell imaging and cytotoxicity studies in cancer research (Eçik, Kazan, Sengul, Kandemir, & Çoşut, 2019).
Knoevenagel–Doebner Reaction : It is involved in the classical Knoevenagel–Doebner reaction, contributing to the synthesis of substituted 4-vinylphenols, which are significant in various chemical processes (Sinha, Sharma, & Joshi, 2007).
Catalysis in Pharmaceutical Synthesis : The compound has also been used in the synthesis of pharmaceutical precursors such as 1,4-dihydropyridine derivatives, acting as an intermediate in reactions facilitated by basic catalysts like piperidine (Perozo-Rondón et al., 2006).
Antibacterial Activity : In medicinal chemistry, derivatives of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde have been synthesized and evaluated for their antibacterial activities, indicating its potential in developing new antimicrobial agents (Nagaraju et al., 2014).
Synthesis of CCR5 Antagonists : It has been used in the synthesis of novel non-peptide CCR5 antagonists, which are important in the treatment of HIV and other diseases (Bi, 2014).
Safety And Hazards
The safety information for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVJLCTVMBVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594769 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
CAS RN |
683772-13-6 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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